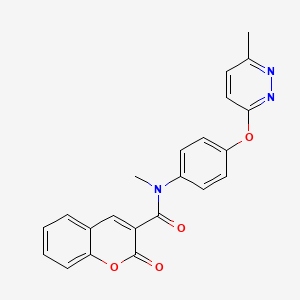

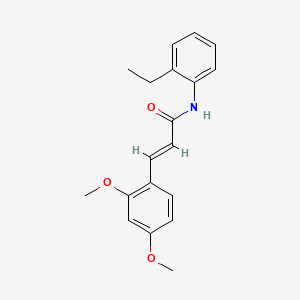

![molecular formula C28H26N4O3 B2629437 N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide CAS No. 689268-08-4](/img/structure/B2629437.png)

N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide” is a compound that contains a 1,2,4-triazole ring in its structure . Triazole compounds are known for their multidirectional biological activity and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide”, has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications

- Hybrid Compound 3 , synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions, has shown promising anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity (CC50 < 100 µM) .

- Compound 1a and 1b , derivatives of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide, have demonstrated good antimicrobial potential .

- Adamantane derivatives have been investigated as potential therapeutics for iron overload diseases .

- Some adamantane derivatives have been studied for their effects on neurological conditions and Alzheimer’s disease .

- Novel N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been evaluated for cytotoxicity in human cancer cell lines .

Antiviral Activity Against Dengue Virus (DENV)

Antimicrobial Potential

Iron Overload Disease Therapeutics

Neurological Conditions and Alzheimer’s Disease

Antiproliferative Activity in Cancer Cells

Crystallographic Studies

Mechanism of Action

Adamantane derivatives

Adamantane is a diamondoid and the simplest unit of diamond’s structure. It’s a highly symmetrical molecule that is extremely stable and has been used in a variety of pharmaceutical applications due to its lipophilic nature and ability to improve bioavailability .

Triazole derivatives

Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Chromene derivatives

Chromenes are a class of organic compounds with a fused benzopyran structure. They have been found to exhibit a wide range of biological activities .

Safety and Hazards

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

properties

IUPAC Name |

N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-26(23-12-20-3-1-2-4-24(20)35-27(23)34)30-21-5-7-22(8-6-21)32-25(16-29-31-32)28-13-17-9-18(14-28)11-19(10-17)15-28/h1-8,12,16-19H,9-11,13-15H2,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNOZTRLPIYNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7OC6=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

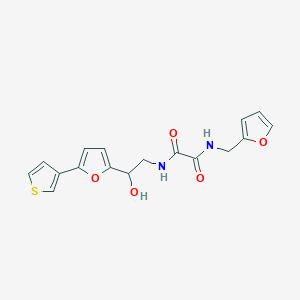

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2629358.png)

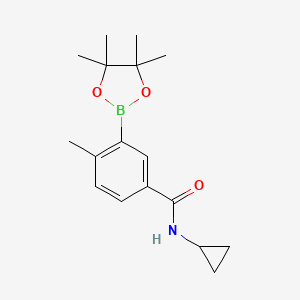

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2629359.png)

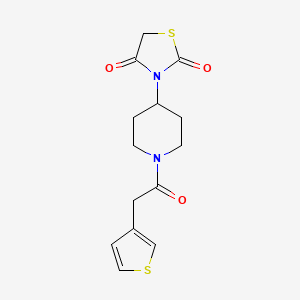

![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)

![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2629367.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)